2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Medicinal Chemistry Drug Design ADME Prediction

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one (CAS 1363381-20-7) is a protected spirocyclic diamine building block belonging to the 5-oxa-2,8-diazaspiro[3.5]nonane class, with molecular formula C11H18N2O4 and molecular weight 242.27 g/mol. This compound integrates a tert‑butyloxycarbonyl (Boc) protecting group, a ketone carbonyl at the 7‑position, and an oxygen atom embedded in the spiro ring scaffold, yielding distinct physicochemical and synthetic‑utility properties compared to close structural analogs.

Molecular Formula C11H18N2O4
Molecular Weight 242.27 g/mol
CAS No. 1363381-20-7
Cat. No. B1529868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one
CAS1363381-20-7
Molecular FormulaC11H18N2O4
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CO2
InChIInChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-6-11(7-13)5-12-8(14)4-16-11/h4-7H2,1-3H3,(H,12,14)
InChIKeyXVGAQOILVLJWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one (CAS 1363381-20-7): Core Spirocyclic Building Block for Medicinal Chemistry


2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one (CAS 1363381-20-7) is a protected spirocyclic diamine building block belonging to the 5-oxa-2,8-diazaspiro[3.5]nonane class, with molecular formula C11H18N2O4 and molecular weight 242.27 g/mol [1]. This compound integrates a tert‑butyloxycarbonyl (Boc) protecting group, a ketone carbonyl at the 7‑position, and an oxygen atom embedded in the spiro ring scaffold, yielding distinct physicochemical and synthetic‑utility properties compared to close structural analogs [1].

Why Substituting 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one with Unprotected or De‑oxygenated Analogs Compromises Synthetic Outcomes


Substituting 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one with the unprotected amine (CAS 1363382-38-0) or the des‑7‑one analog (CAS 1251011-05-8) fundamentally alters reactivity, lipophilicity, and hydrogen‑bonding capacity, leading to divergent pharmacokinetic profiles and synthetic versatility [1][2][3]. The Boc group masks the secondary amine, preventing premature reactions and off‑target interactions during multi‑step syntheses, while the 7‑ketone provides an additional orthogonal handle for derivatization that is absent in the des‑7‑one analog [1][3]. Consequently, generic replacement without considering these structural features can result in failed syntheses, impure products, or incompatible pharmacokinetic properties in the final biological target [1][2].

Quantitative Differentiation Evidence for 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one Against Closest Analogs


Lipophilicity Tuning: XLogP3 Comparison with Unprotected Analog

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one (XLogP3 = -0.3) is 1.3 log units more lipophilic than its Boc‑deprotected counterpart, 5-oxa-2,8-diazaspiro[3.5]nonan-7-one (XLogP3 = -1.6) [1][2]. This difference reflects the effect of the Boc group on membrane permeability and solubility, a critical factor in central nervous system (CNS) drug design where XLogP values between 0 and 3 are often desirable [1].

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen Bond Capacity: Donor Count Reduction via Boc Protection

The Boc group masks one hydrogen bond donor (HBD) present in 5-oxa-2,8-diazaspiro[3.5]nonan-7-one (HBD = 2) to give 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one (HBD = 1) [1][2]. Fewer HBDs are generally associated with improved passive membrane permeability and reduced P‑glycoprotein efflux [1].

Fragment-Based Drug Discovery Permeability Selectivity Engineering

Aqueous Solubility: Measured Solubility vs Class-Level Sparingly Soluble Benchmark

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one has a calculated aqueous solubility of 11 g/L (25 °C) . While direct experimental solubility data for the des‑Boc and des‑keto analogs are not available, the measured value falls within the “sparingly soluble” range (10–33 g/L), consistent with the compound's moderate XLogP3 of -0.3 [1].

Preformulation Solubility Enhancement Procurement Purity

Orthogonal Functional Groups: Dual Reactivity Enables Diverse Derivatization

2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one possesses two orthogonal reactive sites: (1) the Boc‑protected secondary amine, cleavable under acidic conditions, and (2) the 7‑ketone, amenable to nucleophilic addition, reduction, or oxime formation [1]. In contrast, the des‑keto analog (CAS 1251011-05-8) offers only the Boc‑protected amine as a modifiable group, reducing synthetic versatility by one orthogonal handle [1].

Synthetic Chemistry Building Block Chiral Amino Alcohols

Optimal Application Scenarios for 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one Based on Quantitative Evidence


Chiral Amino Alcohol Synthesis for CNS Drug Candidates

The compound serves as a reactant for preparing a diverse array of amino alcohol chiral fragments . Its XLogP3 of -0.3 and single HBD make the resulting fragments notably more lipophilic than those derived from the unprotected analog, which is a decisive advantage when optimizing blood‑brain barrier penetration in CNS programs [1][2].

Late‑Stage Derivatization via Ketone Handle in Parallel Synthesis

The 7‑ketone enables reductive amination, Grignard addition, or oxime formation while the Boc group remains intact, allowing diversification libraries to be generated without iterative protection/deprotection steps [3]. This orthogonal reactivity is absent in the des‑keto analog (CAS 1251011-05-8) and directly accelerates structure‑activity relationship (SAR) exploration [3].

Fragment‑Based Lead Generation Requiring Balanced Solubility and Permeability

With a measured aqueous solubility of 11 g/L and moderate XLogP3 of -0.3, 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one sits in a favorable property space for fragment screening libraries, where both sufficient solubility for assay compatibility and adequate lipophilicity for target engagement are required [1].

Multi‑Step Synthesis Requiring Chemoselective Amine Protection

The Boc group masks the secondary amine, preventing undesired nucleophilic side reactions during transformations on the ketone or other positions. This chemoselectivity is critical when the unprotected analog (CAS 1363382-38-0) would undergo competing reactions at the free amine [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.